D-Psicose

Description

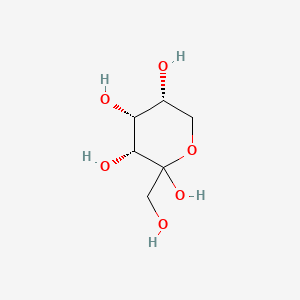

Structure

3D Structure

Properties

CAS No. |

23140-52-5 |

|---|---|

Molecular Formula |

C6H12O6 |

Molecular Weight |

180.16 g/mol |

IUPAC Name |

(3R,4R,5R)-2-(hydroxymethyl)oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C6H12O6/c7-2-6(11)5(10)4(9)3(8)1-12-6/h3-5,7-11H,1-2H2/t3-,4-,5-,6?/m1/s1 |

InChI Key |

LKDRXBCSQODPBY-JDJSBBGDSA-N |

Isomeric SMILES |

C1[C@H]([C@H]([C@H](C(O1)(CO)O)O)O)O |

Canonical SMILES |

C1C(C(C(C(O1)(CO)O)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Natural Occurrence of D-Psicose: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose, also known as D-allulose, is a rare monosaccharide and a C-3 epimer of D-fructose.[1] It is gaining significant attention in the pharmaceutical and food industries due to its low caloric value and various physiological benefits.[1] Unlike sucrose, D-Psicose is minimally metabolized in the human body, offering a sweet taste without contributing significantly to energy intake.[2] This technical guide provides an in-depth overview of the natural sources of D-Psicose, methods for its quantification, and its interaction with cellular signaling pathways.

Natural Sources of D-Psicose

D-Psicose is found in small quantities in a variety of natural products. Its presence has been identified in fruits, vegetables, and other plant-derived foods.[3][4] Additionally, certain microorganisms are capable of producing D-Psicose through enzymatic conversion of fructose. The concentration of D-Psicose in these natural sources is generally low, making its extraction for commercial purposes challenging.

Quantitative Data on D-Psicose in Natural Sources

The following table summarizes the reported concentrations of D-Psicose in various food products. It is important to note that these values can vary depending on the specific cultivar, ripeness, processing methods, and analytical techniques used.

| Food Product | D-Psicose Concentration (mg/100g) | Reference(s) |

| Fruits | ||

| Dried Figs | 29.6 | [5] |

| Raisins | 38.7 | [5] |

| Dried Kiwi Fruit | 9.4 | [5] |

| Grapes | Present in small quantities | [4] |

| Canned Peaches | 1.5 | [5] |

| Canned Mandarin Oranges | 8.4 | [5] |

| Canned Cherries | 2.0 | [5] |

| Vegetables & Grains | ||

| Wheat | Present in trace amounts | [3] |

| Simmered dishes of dried radish strips | 8.1 | [5] |

| Processed Foods & Ingredients | ||

| Worcester Sauce | 130.6 | [5] |

| Caramel Sauce | 83.0 | [5] |

| Brown Sugar | 71.1 | [5] |

| Maple Syrup | 57.9 | [5] |

| Ketchup | 39.8 | [5] |

| Meat Sauce | 15.8 | [5] |

| Demiglace | 16.3 | [5] |

| Fermented Soybeans | 7.8 | [5] |

| Beverages | ||

| Coke | 38.3 | [5] |

| Fruit Juice | 21.5 | [5] |

| Tomato Juice | 2.4 | [5] |

| Coffee | 0.5 | [5] |

Experimental Protocols for D-Psicose Quantification

Accurate quantification of D-Psicose in various matrices is crucial for research and quality control. High-Performance Liquid Chromatography (HPLC) with Pulsed Amperometric Detection (PAD) and Capillary Electrophoresis (CE) are two commonly employed techniques.

Ultrasound-Assisted Extraction and HPLC-PAD Analysis of D-Psicose in Solid Matrices (e.g., Raisins)

This method is adapted from a validated protocol for the determination of D-Psicose in raisin matrices.[6]

A. Sample Preparation: Ultrasound-Assisted Extraction (UAE)

-

Sample Homogenization: Weigh 1 gram of the homogenized solid sample into a 50 mL centrifuge tube.

-

Solvent Addition: Add 20 mL of deionized water to the tube.

-

Ultrasonication: Place the tube in an ultrasonic bath with a circuit water bath cooler. Apply a specific ultrasound power (e.g., 100 W) and a pulse duty cycle (e.g., 0.5 s⁻¹) for a set duration (e.g., 10 minutes) at a controlled temperature (e.g., 50°C).[6]

-

Centrifugation: Centrifuge the extract at a sufficient speed and duration to pellet solid debris.

-

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

B. HPLC-PAD Analysis

-

Chromatographic System: Utilize a high-performance anion-exchange chromatography (HPAEC) system equipped with a pulsed amperometric detector (PAD).

-

Column: Employ a column suitable for carbohydrate analysis, such as a Metrohm Metrosep Carb 2 - 250/4.0.

-

Mobile Phase: Use an isocratic elution with an aqueous sodium hydroxide (e.g., 12 mM) and sodium acetate (e.g., 2 mM) solution at a flow rate of 0.5 mL/min.

-

Column Temperature: Maintain the column temperature at 30°C.

-

Injection Volume: Inject 5 µL of the filtered extract.

-

Detection: Use a gold working electrode and a palladium reference electrode in the PAD cell. Apply a waveform suitable for carbohydrate detection.

-

Quantification: Generate a calibration curve using D-Psicose standards of known concentrations (e.g., 1 to 10 mg/L). Quantify the D-Psicose content in the samples by comparing their peak areas to the calibration curve.

Analysis of D-Psicose in Beverages by HPLC with Refractive Index (RI) Detection

This protocol is based on a method for analyzing sugars in beverages.[7]

A. Sample Preparation

-

Degassing: For carbonated beverages, degas the sample using an ultrasonic bath or by stirring.

-

Dilution: Dilute the beverage sample with a mixture of acetonitrile and water (e.g., 50:50 v/v) to bring the sugar concentration within the calibration range.

-

Filtration: Filter the diluted sample through a 0.2 µm syringe filter into an HPLC vial.

B. HPLC-RI Analysis

-

Chromatographic System: Use an HPLC system equipped with a refractive index (RI) detector.

-

Column: Employ a column suitable for sugar analysis, such as an aminopropyl silane stationary phase column (e.g., ZORBAX SIL 4.6 x 150 mm, 5 µm).[8]

-

Mobile Phase: Use an isocratic mobile phase of acetonitrile and water (e.g., 80:20 v/v) at a flow rate of 1.0 mL/min.[8]

-

Column Temperature: Maintain a constant column temperature as recommended for the specific column.

-

Injection Volume: Inject a suitable volume (e.g., 10 µL) of the prepared sample.

-

Detection: Monitor the refractive index signal.

-

Quantification: Prepare a series of D-Psicose standards in the mobile phase and generate a calibration curve by plotting peak area against concentration. Determine the D-Psicose concentration in the sample from the calibration curve.

Signaling Pathways and Cellular Mechanisms

D-Psicose has been shown to influence several key cellular signaling pathways, which may underlie its observed physiological effects.

D-Psicose and NF-κB Signaling Pathway

D-Allulose has been demonstrated to inhibit the activation of the NF-κB (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells) inflammatory pathway.[5] In inflammatory conditions, stimuli like TNF-α can activate IKKα and IKKβ, leading to the activation of NF-κB and subsequent expression of pro-inflammatory cytokines. D-Allulose appears to counteract this process, potentially contributing to its anti-inflammatory effects.

Caption: D-Psicose inhibits the NF-κB signaling pathway.

D-Psicose Intestinal Transport

The absorption of D-Psicose in the human intestine is mediated by specific glucose transporters. It is incorporated from the intestinal lumen into enterocytes primarily via GLUT5 and then released into the bloodstream via GLUT2 on the basolateral membrane.[2]

Caption: Intestinal transport of D-Psicose via GLUT5 and GLUT2.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the quantification of D-Psicose in a food or beverage sample using HPLC.

Caption: General workflow for D-Psicose quantification by HPLC.

Conclusion

D-Psicose is a naturally occurring rare sugar with significant potential in various applications. Understanding its distribution in natural sources and possessing robust analytical methods for its quantification are essential for ongoing research and development. The insights into its interactions with cellular signaling pathways provide a foundation for exploring its therapeutic applications. This guide offers a comprehensive technical overview to support scientists and researchers in the field.

References

- 1. D-psicose, a sweet monosaccharide, ameliorate hyperglycemia, and dyslipidemia in C57BL/6J db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transepithelial transports of rare sugar D-psicose in human intestine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Research Advances of d-allulose: An Overview of Physiological Functions, Enzymatic Biotransformation Technologies, and Production Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. waters.com [waters.com]

- 8. researchgate.net [researchgate.net]

D-Psicose: A C-3 Epimer of D-Fructose - An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Psicose, also known as D-allulose, is a rare monosaccharide and a C-3 epimer of D-fructose.[1] It is naturally present in small quantities in various food sources.[1] Its low caloric value and potential health benefits, including anti-hyperglycemic and anti-lipogenic effects, have garnered significant interest in the scientific and pharmaceutical communities. This technical guide provides a comprehensive overview of D-psicose, focusing on its biochemical properties, enzymatic production, physiological effects, and mechanisms of action. Detailed experimental protocols and quantitative data from preclinical and clinical studies are presented to facilitate further research and development.

Introduction: The Biochemical Uniqueness of D-Psicose

D-Psicose is a ketohexose with the same chemical formula as D-fructose (C6H12O6) but differs in the stereochemistry at the third carbon atom. This seemingly minor structural alteration has profound implications for its metabolism and physiological functions. Unlike D-fructose, D-psicose is poorly metabolized by the human body, resulting in a very low caloric value, estimated to be around 0.2-0.4 kcal/g.[2] It is largely absorbed in the small intestine and excreted in the urine unmetabolized.

Enzymatic Production of D-Psicose from D-Fructose

The commercial production of D-psicose primarily relies on the enzymatic epimerization of D-fructose. This bioconversion is catalyzed by a class of enzymes known as D-tagatose-3-epimerases (DTEases) or D-psicose 3-epimerases (DPEases).

The Epimerization Reaction

The enzymatic conversion of D-fructose to D-psicose is a reversible equilibrium reaction. The enzymes facilitate the inversion of the hydroxyl group at the C-3 position of the ketohexose.

Caption: Enzymatic epimerization of D-fructose to D-psicose.

Experimental Protocol: Enzymatic Production of D-Psicose

This protocol outlines a general procedure for the enzymatic conversion of D-fructose to D-psicose.

-

Enzyme Preparation: A purified D-tagatose-3-epimerase (DTEase) from a microbial source (e.g., Pseudomonas cichorii) is used. The enzyme concentration should be determined based on its specific activity.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

D-fructose solution (e.g., 50% w/v) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.5).

-

The DTEase enzyme.

-

A metal cofactor, typically MnCl2 or CoCl2, at a concentration of 1 mM.

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the specific enzyme (e.g., 50-60°C) with gentle agitation.

-

Reaction Monitoring: Monitor the progress of the reaction by taking samples at regular intervals and analyzing the concentrations of D-fructose and D-psicose using High-Performance Liquid Chromatography (HPLC).

-

Reaction Termination: Terminate the reaction by heat inactivation of the enzyme (e.g., boiling for 10 minutes).

-

Purification: The resulting mixture can be purified to isolate D-psicose using chromatographic techniques.

Enhancing Conversion Yield with Borate

The equilibrium of the enzymatic reaction often favors D-fructose, limiting the conversion yield to D-psicose. The addition of borate to the reaction mixture can significantly shift the equilibrium towards D-psicose formation. Borate forms a more stable complex with D-psicose than with D-fructose, effectively removing the product from the equilibrium and driving the forward reaction.

Physiological Effects of D-Psicose

D-Psicose exhibits a range of physiological effects that are of significant interest for drug development and nutritional science.

Anti-Hyperglycemic Effects

D-Psicose has been shown to suppress postprandial blood glucose levels. This effect is attributed to its ability to inhibit intestinal α-glucosidases, specifically sucrase and maltase. By inhibiting these enzymes, D-psicose delays the digestion of carbohydrates, leading to a slower and lower rise in blood glucose after a meal.

Anti-Lipogenic and Anti-Obesity Effects

Numerous animal studies have demonstrated the potential of D-psicose to reduce body weight gain and fat accumulation.[3][4] These effects are thought to be mediated by the suppression of hepatic lipogenic enzymes.

Quantitative Data on Physiological Effects

The following tables summarize quantitative data from selected preclinical and clinical studies on the effects of D-psicose.

Table 1: Effects of D-Psicose on Body Weight and Adipose Tissue in Animal Models

| Animal Model | D-Psicose Dose | Duration | Change in Body Weight | Change in Adipose Tissue Weight | Reference |

| Wistar rats | 3% in diet | 18 months | Significantly lower than sucrose group | Significantly lower intra-abdominal adipose tissue | [3] |

| Sprague-Dawley rats | 3% in diet | 4 weeks | 389 ± 3 g (vs. 426 ± 6 g in control) | Not specified | [4] |

| C57BL/6J db/db mice | 200 mg/kg BW/day | 28 days | Sustained weight gain by ~10% vs. other groups | Not specified | [5] |

Table 2: Effects of D-Psicose on Blood Glucose and Lipids in Animal Models

| Animal Model | D-Psicose Dose | Duration | Effect on Blood Glucose | Effect on Lipids | Reference |

| C57BL/6J db/db mice | 200 mg/kg BW/day | 28 days | Maintained initial levels (276-305 mg/dL) vs. 2-fold increase in other groups | Reversed hepatic TG by 37.88% and TC by 62.89% | [5] |

| OLETF rats (T2DM model) | 5% in drinking water | 60 weeks | Prevented progression of T2DM, maintained blood glucose levels | Lower body fat accumulation | [6] |

| Sprague-Dawley rats | 3% in diet | 4 weeks | Lower serum insulin and leptin levels | Lowered activities of hepatic lipogenic enzymes | [4] |

Mechanisms of Action: Signaling Pathways

The physiological effects of D-psicose are mediated through its interaction with various cellular signaling pathways.

Stimulation of GLP-1 Secretion

D-Psicose has been shown to potently stimulate the secretion of glucagon-like peptide-1 (GLP-1), an incretin hormone with important roles in glucose homeostasis and appetite regulation.[7] This effect is mediated by the activation of sweet taste receptors on enteroendocrine L-cells in the gut, leading to the release of GLP-1. The secreted GLP-1 then acts on its receptor (GLP-1R) on various target tissues, including pancreatic β-cells to enhance insulin secretion and the vagal afferent nerves to promote satiety.

Caption: D-Psicose-induced GLP-1 secretion pathway.

Modulation of MAPK and p38-MAPK Signaling

In certain cell types, D-psicose has been observed to modulate the mitogen-activated protein kinase (MAPK) and p38-MAPK signaling pathways. For instance, in human umbilical vein endothelial cells (HUVECs), D-psicose was found to inhibit high-glucose-induced MCP-1 expression by suppressing the p38-MAPK pathway.[8] In C2C12 myogenic cells, D-psicose in the presence of oxidative stress was shown to activate the MAPK signaling pathway, leading to apoptosis.[9] These findings suggest that the effects of D-psicose can be cell-type and context-dependent.

Caption: D-Psicose inhibits high glucose-induced MCP-1 expression via the p38-MAPK pathway.

Potential Involvement of AMPK and ChREBP Signaling

Given the effects of D-psicose on lipid metabolism and glucose homeostasis, it is plausible that it may also modulate key metabolic regulatory pathways such as the AMP-activated protein kinase (AMPK) and carbohydrate-responsive element-binding protein (ChREBP) signaling pathways. AMPK is a central energy sensor that, when activated, promotes catabolic processes and inhibits anabolic processes like lipogenesis. ChREBP is a key transcription factor that regulates the expression of lipogenic genes in response to high carbohydrate levels. While direct evidence for D-psicose-mediated regulation of AMPK and ChREBP is still emerging, its ability to suppress lipogenesis suggests a potential inhibitory effect on ChREBP and/or an activating effect on AMPK.

Caption: Hypothetical involvement of D-Psicose in AMPK and ChREBP signaling.

Detailed Experimental Protocols

In Vitro α-Glucosidase Inhibition Assay

This protocol is used to determine the inhibitory effect of D-psicose on α-glucosidase activity.[10]

-

Reagents:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

D-Psicose solution of varying concentrations

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Sodium carbonate solution (e.g., 0.1 M) to stop the reaction

-

-

Procedure:

-

Pre-incubate the α-glucosidase enzyme with different concentrations of D-psicose in phosphate buffer at 37°C for a specified time (e.g., 10 minutes).

-

Initiate the reaction by adding the pNPG substrate.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 20 minutes).

-

Stop the reaction by adding sodium carbonate solution.

-

Measure the absorbance of the resulting p-nitrophenol at 405 nm using a microplate reader.

-

Calculate the percentage of inhibition for each D-psicose concentration compared to a control without the inhibitor.

-

Animal Study Protocol: Evaluation of Anti-Obesity Effects

This protocol provides a framework for assessing the anti-obesity effects of D-psicose in a rodent model.

-

Animal Model: Use a relevant rodent model of obesity and/or type 2 diabetes, such as diet-induced obese (DIO) rats or C57BL/6J db/db mice.

-

Acclimatization: Acclimatize the animals to the housing conditions for at least one week before the start of the experiment.

-

Dietary Groups: Divide the animals into experimental groups, including:

-

A control group receiving a standard or high-fat diet.

-

A treatment group receiving the same diet supplemented with a specific percentage of D-psicose (e.g., 3% or 5%).

-

Potentially, a positive control group receiving a diet with another sugar like D-fructose or sucrose.

-

-

Study Duration: The study duration can range from several weeks to months, depending on the research question.

-

Data Collection:

-

Monitor body weight and food intake regularly (e.g., daily or weekly).

-

At the end of the study, collect blood samples for analysis of glucose, insulin, and lipid profiles.

-

Dissect and weigh adipose tissue depots (e.g., epididymal, perirenal) and the liver.

-

Perform histological analysis of adipose tissue and liver.

-

Analyze the expression of relevant genes and proteins in liver and adipose tissue.

-

-

Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of the observed effects.

Conclusion

D-Psicose, the C-3 epimer of D-fructose, presents a compelling profile for researchers, scientists, and drug development professionals. Its unique metabolic fate, leading to a low caloric value, combined with its demonstrated anti-hyperglycemic and anti-lipogenic effects, positions it as a promising candidate for the development of novel therapeutics for metabolic disorders. The enzymatic production of D-psicose is a well-established process that can be further optimized. The understanding of its mechanisms of action, particularly its influence on GLP-1 secretion and key metabolic signaling pathways, is rapidly advancing. The data and protocols presented in this technical guide are intended to serve as a valuable resource to support and stimulate further investigation into the therapeutic potential of this intriguing rare sugar.

References

- 1. researchgate.net [researchgate.net]

- 2. D-psicose, an epimer of D-fructose, favorably alters lipid metabolism in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. AMPK and Beyond: The Signaling Network Controlling RabGAPs and Contraction-Mediated Glucose Uptake in Skeletal Muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glucose Upregulates ChREBP via Phosphorylation of AKT and AMPK to Modulate MALT1 and WISP1 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rare sugar d-psicose prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. GLP-1 release and vagal afferent activation mediate the beneficial metabolic and chronotherapeutic effects of D-allulose - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro α-glucosidase inhibitory activity of Tamarix nilotica shoot extracts and fractions | PLOS One [journals.plos.org]

- 9. researchgate.net [researchgate.net]

- 10. In vitro α-glucosidase inhibitory assay [protocols.io]

The In Vivo Physiological Effects of D-Psicose: A Technical Guide

Abstract

D-Psicose (also known as D-allulose), a rare sugar and C-3 epimer of D-fructose, has garnered significant attention for its potential health benefits, including anti-hyperglycemic, anti-obesity, and lipid-lowering properties. This technical guide provides an in-depth analysis of the in vivo physiological effects of D-psicose, with a focus on its impact on glucose metabolism, lipid profiles, and body weight regulation. Detailed experimental protocols from key rodent studies are presented, alongside a comprehensive summary of quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying the effects of D-psicose, primarily centered on the activation of the AMP-activated protein kinase (AMPK) signaling pathway. The information is intended for researchers, scientists, and professionals in the field of drug development and nutritional science.

Introduction

D-psicose is a low-calorie sugar substitute that exhibits approximately 70% of the sweetness of sucrose with only 0.3% of its caloric content.[1] Beyond its utility as a sweetener, a growing body of preclinical research has demonstrated its potent metabolic regulatory functions.[2] This guide synthesizes the current understanding of the physiological effects of D-psicose observed in animal models, providing a detailed technical resource for the scientific community.

Effects on Body Weight and Adiposity

Numerous studies have demonstrated the anti-obesity effects of D-psicose in rodent models. Dietary supplementation with D-psicose has been shown to significantly reduce body weight gain and abdominal fat mass.[3][4]

Quantitative Data on Body Weight and Fat Mass

The following table summarizes the key findings from studies investigating the effects of D-psicose on body weight and fat accumulation in rats.

| Study (Animal Model) | D-Psicose Dose | Duration | Body Weight Change (vs. Control) | Abdominal Fat Mass Change (vs. Control) | Reference |

| Nagata et al. (2015) (Sprague-Dawley Rats) | 3% in diet | 4 weeks | ↓ (389 ± 3 g vs 426 ± 6 g, p < 0.05) | Not Reported | [5] |

| Hossain et al. (2011) (OLETF Rats) | 5% in drinking water | 13 weeks | ↓ Significantly reduced increase | ↓ Significantly reduced | [3] |

| Chen et al. (2019) (Wistar Rats) | 5% in diet | 4 weeks | ↓ Minimum fat accumulation compared to other carbohydrates | Not Reported | [6] |

Data are presented as mean ± SEM or as described in the cited study.

Effects on Glucose Metabolism

D-psicose has been shown to exert beneficial effects on glucose homeostasis, primarily by improving glucose tolerance and insulin sensitivity.

Oral Glucose Tolerance Test (OGTT)

In vivo studies consistently show that D-psicose administration improves the glycemic response to a glucose challenge.

-

Animal Fasting: Rats are fasted for 12-16 hours overnight with free access to water.[7]

-

Baseline Blood Collection: A baseline blood sample (t=0) is collected from the tail vein.[7]

-

Glucose Administration: A solution of D-glucose (typically 2 g/kg body weight) is administered orally via gavage.[8]

-

Post-Gavage Blood Collection: Blood samples are collected at specific time points post-glucose administration, commonly at 15, 30, 60, 90, and 120 minutes.[7]

-

Glucose Measurement: Blood glucose concentrations are measured using a glucometer.

Quantitative Data on Glucose Metabolism

The following table summarizes the effects of D-psicose on key parameters of glucose metabolism.

| Study (Animal Model) | D-Psicose Dose | Duration | Fasting Blood Glucose | Glucose AUC during OGTT | Serum Insulin | Reference |

| Hossain et al. (2011) (OLETF Rats) | 5% in drinking water | 13 weeks | ↓ Reduced | ↓ Reduced | ↓ Reduced | [3] |

| Baek et al. (2010) (db/db Mice) | 200 mg/kg BW | 28 days | Maintained (276-305 mg/dL vs. 2-fold increase) | ↓ Significantly improved | No effect | [9] |

Data are presented as described in the cited study. AUC: Area Under the Curve.

Effects on Lipid Metabolism

D-psicose favorably alters lipid metabolism by suppressing lipogenesis and promoting fatty acid oxidation in the liver.

Hepatic Lipogenic Enzyme Activity

D-psicose has been shown to decrease the activity of key enzymes involved in hepatic fatty acid synthesis, such as fatty acid synthase (FAS) and glucose-6-phosphate dehydrogenase (G6PDH).

-

Tissue Homogenization: Liver tissue is homogenized in a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4).

-

Centrifugation: The homogenate is centrifuged to obtain the supernatant containing the enzyme.

-

Reaction Mixture: The supernatant is added to a reaction mixture typically containing potassium phosphate buffer, acetyl-CoA, NADPH, and EDTA.

-

Reaction Initiation: The reaction is initiated by the addition of malonyl-CoA.

-

Spectrophotometric Measurement: The oxidation of NADPH is monitored by measuring the decrease in absorbance at 340 nm.[10]

-

Calculation of Activity: Enzyme activity is calculated based on the rate of NADPH oxidation.

Gene Expression Analysis

The effects of D-psicose on lipid metabolism are also mediated by changes in the expression of key regulatory genes.

-

RNA Extraction: Total RNA is extracted from liver tissue using a suitable method (e.g., TRIzol reagent).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase.

-

qPCR Reaction: The cDNA is used as a template for qPCR with specific primers for the target genes (e.g., ACCα, FAS, SREBP-1c, AMPKα, PPARα) and a housekeeping gene for normalization.

-

Thermal Cycling: The qPCR is performed using a standard thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension steps).

-

Data Analysis: The relative gene expression is calculated using the comparative Ct (ΔΔCt) method.

Quantitative Data on Lipid Metabolism

The following table summarizes the effects of D-psicose on lipid profiles and related gene expression.

| Study (Animal Model) | D-Psicose Dose | Duration | Serum Triglycerides | Serum Cholesterol | Hepatic Triglycerides | Hepatic Gene Expression Changes | Reference |

| Chen et al. (2019) (Wistar Rats) | 5% in diet | 4 weeks | ↓ | ↓ | ↓ | ↓ ACCα, FAS, SREBP-1c; ↑ AMPKα, PPARα | [6] |

| Baek et al. (2010) (db/db Mice) | 200 mg/kg BW | 28 days | No significant change | ↓ LDL/HDL ratio | ↓ 37.88% | Not Reported | [9] |

Data are presented as described in the cited study.

Signaling Pathways and Mechanisms of Action

The metabolic benefits of D-psicose are primarily attributed to its ability to activate the AMP-activated protein kinase (AMPK) signaling pathway in the liver.

AMPK Signaling Pathway

AMPK is a key cellular energy sensor that, once activated, phosphorylates various downstream targets to promote catabolic processes (like fatty acid oxidation) and inhibit anabolic processes (like lipogenesis and cholesterol synthesis).[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances Regarding the Physiological Functions and Biosynthesis of D-Allulose - PMC [pmc.ncbi.nlm.nih.gov]

- 3. AMPK-associated signaling to bridge the gap between fuel metabolism and hepatocyte viability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Activation of AMP-activated protein kinase in the liver: a new strategy for the management of metabolic hepatic disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. AMP-activated protein kinase in the regulation of hepatic energy metabolism: from physiology to therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oral Glucose Tolerance Test | Taconic Biosciences [taconic.com]

- 8. Rare sugar d-psicose prevents progression and development of diabetes in T2DM model Otsuka Long-Evans Tokushima Fatty rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Analytical methods for evaluation of the fatty acid metabolism in rat liver [redalyc.org]

The Metabolic Pathway of D-Psicose (Allulose) in Humans: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Psicose, also known as D-Allulose, is a rare sugar and a C-3 epimer of D-fructose. It has gained significant attention as a low-calorie sugar substitute due to its unique metabolic fate in the human body. Unlike common sugars, D-Psicose is largely unutilized for energy production. It is absorbed in the small intestine, circulates in the bloodstream, and is then predominantly excreted unchanged in the urine. The unabsorbed fraction undergoes limited fermentation by the gut microbiota. This guide provides a detailed overview of the absorption, distribution, metabolism, and excretion (ADME) of D-Psicose in humans, supported by quantitative data, experimental protocols, and pathway visualizations to aid in research and development.

Quantitative Data on D-Psicose Pharmacokinetics

The following tables summarize the key quantitative parameters of D-Psicose metabolism in humans and relevant animal models.

Table 1: Absorption and Excretion of D-Psicose in Humans

| Parameter | Value | Dosage | Study Population | Citation |

| Intestinal Absorption Rate | ~70% | Not Specified | Healthy Humans | [1][2] |

| Urinary Excretion Rate | 66 - 79% | 5 - 20 g | 14 Healthy Adults | [3] |

| ~70% | 0.08 - 0.34 g/kg BW | 14 Healthy Subjects | [4] | |

| 86% (of radioactive dose) | 15 g (with 14C-allulose) | 8 Healthy Adults | [3] | |

| Fecal Excretion Rate | ~30% (unabsorbed fraction) | Not Specified | Healthy Humans | [1][5] |

| < 3% (of radioactive dose) | 15 g (with 14C-allulose) | 8 Healthy Adults | [3] | |

| Energy Value | < 1.6 kJ/g (<0.4 kcal/g) | 5 - 20 g | 14 Healthy Subjects | [3][4] |

Table 2: Pharmacokinetic Parameters of D-Psicose in Wistar Rats (Oral Administration)

| Time Point | Blood Concentration (µg/g) | Cumulative Urinary Excretion | GI Tract Content (µg) |

| 10 min | 11.3 ± 6.4 | 0 µg | 20,814 µg |

| 30 min | 41.8 ± 16.2 | 3,193.6 ± 2,870.4 µg (10%) | 20,342 µg |

| 60 min (Tmax) | 48.5 ± 15.6 (Cmax) | 5,832.0 ± 1,682.5 µg (19%) | 15,032 µg |

| 120 min | 39.2 ± 9.5 | 11,125.2 ± 2,403.0 µg (37%) | 8,015 µg |

| Data derived from a study on Wistar rats with a single oral dose of 100 mg/kg body weight of 14C-labeled D-Psicose.[6][7] |

Metabolic Pathways and Physiological Mechanisms

Absorption, Distribution, and Excretion (ADME)

The overall metabolic pathway of D-Psicose is characterized by absorption followed by rapid excretion. After oral ingestion, approximately 70% of D-Psicose is absorbed in the small intestine.[5][8] It then enters the bloodstream and circulates throughout the body. However, human cells lack the necessary enzymes to metabolize it.[8] Consequently, the absorbed D-Psicose is efficiently filtered by the kidneys and excreted in the urine.[3][5] The remaining 30% that is not absorbed in the small intestine passes to the large intestine, where a small portion may be fermented by gut bacteria before the rest is excreted in the feces.[1][5]

Intestinal Transport Mechanism

D-Psicose absorption across the intestinal epithelium is a carrier-mediated process that utilizes the same transporters as fructose. D-Psicose is first transported from the intestinal lumen into the enterocytes via the Glucose Transporter Type 5 (GLUT5).[9] Subsequently, it is transported out of the enterocytes and into the bloodstream via the Glucose Transporter Type 2 (GLUT2) located on the basolateral membrane.[9] Studies have shown that D-Psicose does not appear to be a substrate for the sodium-dependent glucose cotransporter 1 (SGLT1).

Interaction with Gut Microbiota

The unabsorbed portion of D-Psicose serves as a substrate for fermentation by specific gut microbes. This process is limited as only a small fraction of gut bacteria possess the necessary enzymatic machinery.[10] The key enzyme identified is D-allulose-6-phosphate 3-epimerase (AlsE), which converts D-allulose-6-phosphate into D-fructose-6-phosphate, allowing it to enter bacterial glycolytic pathways.[10] This fermentation can lead to the production of short-chain fatty acids (SCFAs).[7] Studies in mice have shown that D-Allulose supplementation can increase the abundance of beneficial bacteria such as Lactobacillus and Coprococcus.

Stimulation of GLP-1 Secretion

D-Psicose has been shown to stimulate the secretion of Glucagon-Like Peptide-1 (GLP-1) from enteroendocrine L-cells in the intestine.[5] The proposed mechanism is not based on intracellular metabolism but rather on a physical process. The slow absorption of D-Psicose can lead to an osmotic effect, causing intestinal distension. This mechanical stretch is believed to be a novel stimulus for GLP-1 release.[4]

Detailed Experimental Protocols

Quantification of D-Psicose in Human Plasma and Urine

This protocol describes a representative method based on common practices for analyzing small molecules in biological fluids using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

1. Sample Preparation (Plasma):

-

a. Thaw frozen plasma samples on ice.

-

b. To a 50 µL aliquot of plasma in a microcentrifuge tube, add 150 µL of a protein precipitation solvent (e.g., acetonitrile or methanol containing an internal standard).

-

c. Vortex the mixture vigorously for 5 minutes to ensure complete protein precipitation.

-

d. Centrifuge the samples at 15,000 rpm for 8-10 minutes at 4°C.

-

e. Transfer 40 µL of the resulting supernatant to a new tube or HPLC vial insert.

-

f. Add 200 µL of purified water (or initial mobile phase) to the supernatant before injection to reduce solvent strength.

-

-

2. Sample Preparation (Urine):

-

a. Thaw frozen urine samples and centrifuge to pellet any precipitates.

-

b. Perform a simple dilution by mixing an aliquot of urine (e.g., 50 µL) with a larger volume of the initial mobile phase (e.g., 450 µL) containing an internal standard.

-

c. Vortex and transfer to an HPLC vial for analysis. For cleaner samples, Solid Phase Extraction (SPE) with a C18 cartridge can be employed.

-

-

3. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Column: A reverse-phase C18 or C8 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid and 5 mM ammonium formate.

-

Gradient: A suitable gradient from low to high percentage of Mobile Phase B to elute D-Psicose.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 35 - 40°C.

-

-

Mass Spectrometry (MS):

-

System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization in positive mode (ESI+).

-

Detection: Multiple Reaction Monitoring (MRM) mode. Precursor and product ion transitions specific to D-Psicose and the internal standard would be determined and optimized.

-

-

-

4. Quantification:

-

A calibration curve is constructed using standards of known D-Psicose concentrations prepared in a surrogate matrix (e.g., stripped plasma or water). The concentration in unknown samples is determined by comparing the analyte/internal standard peak area ratio to the calibration curve.

-

Oral Maltodextrin Tolerance Test in Healthy Humans

This protocol is based on a study designed to assess the effect of D-Psicose on postprandial glycemic response.[1]

-

1. Study Design:

-

Randomized, single-blind, crossover study. A washout period of at least one week is required between test sessions.

-

-

2. Participants:

-

Healthy adult subjects (e.g., n=20) aged 20-39 years. Subjects are required to fast overnight (10-12 hours) before each test.

-

-

3. Test Beverages:

-

Five separate test beverages are prepared:

-

A) 7.5 g D-Psicose alone in water.

-

B) 75 g maltodextrin alone in water (Control).

-

C) 75 g maltodextrin + 2.5 g D-Psicose in water.

-

D) 75 g maltodextrin + 5 g D-Psicose in water.

-

E) 75 g maltodextrin + 7.5 g D-Psicose in water.

-

-

-

4. Experimental Procedure:

-

a. A baseline (t=0 min) blood sample is collected after the overnight fast.

-

b. The subject consumes one of the randomly assigned test beverages within a 5-minute period.

-

c. Subsequent blood samples are collected at 30, 60, 90, and 120 minutes post-ingestion.

-

d. Blood samples are analyzed for plasma glucose and insulin concentrations.

-

-

5. Workflow Diagram:

Assessment of Energy Metabolism via Indirect Calorimetry

This protocol outlines the methodology used to determine that D-Psicose is not metabolized for energy.[4]

-

1. Participants and Preparation:

-

Healthy subjects are recruited.

-

Participants fast for a specified period (e.g., 3 hours) before the measurement begins to establish a baseline resting metabolic rate.

-

-

2. Equipment:

-

A ventilated-hood indirect calorimeter or whole-room calorimeter is used. The system must be calibrated for O2 and CO2 gas analyzers and flow rate prior to each measurement.

-

-

3. Procedure:

-

a. The subject rests in a supine position for at least 30 minutes to achieve a steady state.

-

b. Baseline Resting Energy Expenditure (REE) is measured for a set period (e.g., 30 minutes).

-

c. The subject ingests a test substance (e.g., 0.35 g/kg body weight of D-Psicose or an equi-caloric amount of glucose as a positive control).

-

d. Post-ingestion energy expenditure is measured continuously for a period of 3 hours.

-

e. Data on oxygen consumption (VO2) and carbon dioxide production (VCO2) are collected.

-

-

4. Data Analysis:

-

The Respiratory Quotient (RQ = VCO2 / VO2) and Carbohydrate Energy Expenditure (CEE) are calculated from the collected data.

-

An increase in RQ and CEE after ingestion indicates carbohydrate metabolism. The absence of a significant increase after D-Psicose ingestion demonstrates its non-caloric nature.[3][4]

-

References

- 1. Acute D-psicose administration decreases the glycemic responses to an oral maltodextrin tolerance test in normal adults - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Intestinal Distension Induced by Luminal D-allulose Promotes GLP-1 Secretion in Male Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. View of THE ROLE OF ALLULOSE AND SUGAR ALCOHOLS IN GUT MICROBIOTA MODULATION AND METABOLIC HEALTH: A REVIEW | Universal Journal of Pharmaceutical Research [ujpronline.com]

- 8. Alteration of Microbiome Profile by D-Allulose in Amelioration of High-Fat-Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Gut microbial utilization of the alternative sweetener, D-allulose, via AlsE - PubMed [pubmed.ncbi.nlm.nih.gov]

D-Psicose and the Gut Microbiota: A Technical Guide to Core Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Psicose (also known as D-Allulose) is a rare sugar with low-calorie properties that has garnered significant interest as a sugar substitute.[1] Beyond its use in food and beverages, emerging research indicates that D-Psicose interacts with the gut microbiota, the complex ecosystem of microorganisms residing in the gastrointestinal tract. This interaction has profound implications for host physiology, influencing gut barrier function, immune responses, and metabolic health. This technical guide provides an in-depth analysis of the current understanding of D-Psicose's engagement with the gut microbiota, focusing on quantitative data from preclinical and clinical studies, detailed experimental methodologies, and the underlying signaling pathways.

Quantitative Impact of D-Psicose on Gut Microbiota and Metabolites

Preclinical studies, primarily in murine models, have provided quantitative insights into how D-Psicose alters the gut microbial landscape and the production of key microbial metabolites, particularly short-chain fatty acids (SCFAs). The following tables summarize the key quantitative findings from a study investigating the prophylactic intervention of D-Psicose in a dextran sulfate sodium (DSS)-induced colitis mouse model.

Table 1: Effects of D-Psicose on Gut Microbiota Composition in a DSS-Induced Colitis Mouse Model

| Bacterial Genus/Group | Control Group (DSS only) | D-Psicose Group (DSS + D-Psicose) | Percentage Change | Key Function | Citation |

| Akkermansia | Significantly higher | Significantly down-regulated | Decrease | Mucin degradation, gut barrier enhancement | [2] |

| Lactobacillus | Significantly higher | Significantly down-regulated | Decrease | Probiotic, SCFA production | [2] |

| Lachnospiraceae_NK4A136_group | Significantly lower | Significantly up-regulated | Increase | Pro-inflammatory potential | [2] |

Table 2: Effects of D-Psicose on Short-Chain Fatty Acid (SCFA) Production in a DSS-Induced Colitis Mouse Model

| Short-Chain Fatty Acid | Control Group (DSS only) | D-Psicose Group (DSS + D-Psicose) | Percentage Change | Key Function(s) | Citation |

| Acetate | Higher levels | Lowered content | Decrease | Energy source for colonocytes, anti-inflammatory | [3] |

| Propionate | Higher levels | Significantly reduced | Decrease | Gluconeogenesis substrate, appetite regulation | [3] |

| Butyrate | Higher levels | Significantly reduced | Decrease | Primary energy source for colonocytes, anti-inflammatory, gut barrier integrity | [3] |

| Total SCFAs | Higher levels | Lowered content | Decrease | Overall gut health and metabolic regulation | [3] |

Table 3: Effects of D-Psicose on Inflammatory Markers and Gut Barrier Integrity in a DSS-Induced Colitis Mouse Model

| Marker | Control Group (DSS only) | D-Psicose Group (DSS + D-Psicose) | Outcome in D-Psicose Group | Implication | Citation |

| IL-6 (Interleukin-6) | Lower levels | Marked exaltation | Increased Inflammation | Pro-inflammatory cytokine | [2] |

| IL-1β (Interleukin-1β) | Lower levels | Marked exaltation | Increased Inflammation | Pro-inflammatory cytokine | [2] |

| TNF-α (Tumor Necrosis Factor-α) | Lower levels | Marked exaltation | Increased Inflammation | Pro-inflammatory cytokine | [2] |

| Muc-2 (Mucin 2) | Higher levels | Decreased level | Impaired Gut Barrier | Key component of the protective mucus layer | [3] |

Experimental Protocols

The following sections detail the methodologies employed in key experiments investigating the interaction between D-Psicose and the gut microbiota.

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model

This model is widely used to induce acute or chronic colitis in mice, mimicking aspects of human inflammatory bowel disease (IBD).[4][5]

-

Animal Model: C57BL/6 mice are commonly used.

-

Acclimatization: Mice are acclimatized for a week before the experiment.

-

Dietary Intervention:

-

Control Group: Standard chow diet.

-

D-Psicose Group: Standard chow diet supplemented with D-Psicose (e.g., 5% w/w).

-

The intervention period can vary, for example, a 21-day prophylactic intervention.[2]

-

-

Induction of Colitis:

-

Monitoring and Sample Collection:

-

Body weight, stool consistency, and presence of blood in the stool are monitored daily to calculate the Disease Activity Index (DAI).

-

At the end of the study, mice are euthanized, and colon length is measured.

-

Colonic tissue is collected for histological analysis (e.g., H&E staining) and gene expression analysis (e.g., for inflammatory cytokines and tight junction proteins).

-

Cecal contents and fecal samples are collected for microbiota and SCFA analysis.

-

Gut Microbiota Analysis via 16S rRNA Gene Sequencing

This technique is used to profile the composition of the gut microbial community.[7]

-

DNA Extraction:

-

Total genomic DNA is extracted from fecal or cecal samples using a commercially available kit (e.g., QIAamp DNA Stool Mini Kit).

-

-

PCR Amplification:

-

The hypervariable regions (e.g., V3-V4) of the 16S rRNA gene are amplified by PCR using universal primers.

-

-

Library Preparation and Sequencing:

-

The PCR products are purified, quantified, and pooled.

-

The pooled library is sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

-

-

Bioinformatic Analysis:

-

Sequencing reads are processed to remove low-quality reads and chimeras.

-

Operational Taxonomic Units (OTUs) are clustered based on sequence similarity (e.g., 97%).

-

Taxonomic assignment is performed using a reference database (e.g., Greengenes, SILVA).

-

Alpha diversity (within-sample diversity) and beta diversity (between-sample diversity) are calculated.

-

Statistical analyses are performed to identify differentially abundant taxa between experimental groups.

-

Quantification of Short-Chain Fatty Acids (SCFAs)

Gas chromatography (GC) is the standard method for quantifying SCFAs in fecal or cecal samples.[8]

-

Sample Preparation:

-

A known weight of fecal or cecal content is homogenized in a suitable solvent (e.g., distilled water or a buffer).

-

The homogenate is acidified (e.g., with hydrochloric acid) to protonate the SCFAs.

-

An internal standard (e.g., 2-ethylbutyric acid) is added.

-

-

Extraction:

-

SCFAs are extracted into an organic solvent (e.g., diethyl ether).

-

The organic layer is collected after centrifugation.

-

-

Derivatization (Optional but common for improving detection):

-

The extracted SCFAs can be derivatized to increase their volatility and improve chromatographic separation.

-

-

Gas Chromatography Analysis:

-

The extracted sample is injected into a gas chromatograph equipped with a flame ionization detector (FID).

-

Separation is achieved on a capillary column suitable for fatty acid analysis.

-

-

Quantification:

-

SCFA concentrations are determined by comparing the peak areas of the individual SCFAs to a standard curve generated with known concentrations of acetate, propionate, and butyrate.

-

Signaling Pathways and Mechanisms of Interaction

The interaction between D-Psicose and the gut microbiota initiates a cascade of signaling events that can impact host health. The following diagrams, created using the DOT language, illustrate the hypothesized signaling pathways based on current evidence.

Hypothesized Signaling Pathway of D-Psicose-Mediated Gut Dysbiosis and Inflammation

Caption: D-Psicose-induced gut dysbiosis and subsequent inflammatory signaling.

Experimental Workflow for Investigating D-Psicose-Gut Microbiota Interactions

Caption: Workflow for studying D-Psicose and gut microbiota in a mouse model.

Logical Relationship of D-Psicose's Dual Effects on Gut Microbiota

Caption: Context-dependent effects of D-Psicose on the gut microbiota.

Discussion and Future Directions

The current body of research indicates that D-Psicose's interaction with the gut microbiota is complex and context-dependent. In a healthy state, as suggested by ex vivo human studies, D-Psicose may be fermented by certain beneficial bacteria to produce SCFAs like butyrate, which is known to have anti-inflammatory properties and support gut barrier function.[9][10]

Conversely, in a preclinical model of colitis, D-Psicose exacerbated inflammation.[2][3] This was associated with a decrease in beneficial bacteria such as Akkermansia and Lactobacillus, and an increase in pro-inflammatory bacteria.[2] The resulting decrease in SCFAs and impaired gut barrier function likely contributed to the heightened inflammatory state, potentially through the activation of the NF-κB signaling pathway.[3]

These contrasting findings highlight the need for further research to elucidate the precise mechanisms by which D-Psicose modulates the gut microbiota and the subsequent host response. Key areas for future investigation include:

-

Human Clinical Trials: Well-controlled human intervention studies are crucial to determine the effects of D-Psicose on the gut microbiota and inflammatory markers in both healthy individuals and those with metabolic or inflammatory conditions. A recent clinical trial suggests D-allulose is safe for the gut microbiome, but more detailed studies are needed.[11]

-

Mechanistic Studies: Further research is required to identify the specific bacterial species that metabolize D-Psicose and the enzymes involved. Understanding the metabolic fate of D-Psicose in the gut will provide a clearer picture of its downstream effects.

-

Direct Signaling Effects: Investigating whether D-Psicose or its microbial metabolites directly interact with host cell receptors to modulate signaling pathways is a critical next step.

-

Personalized Nutrition: The response to D-Psicose may vary between individuals based on their unique gut microbiome composition. Future research could explore the potential for personalized dietary recommendations based on an individual's microbiota profile.

Conclusion

D-Psicose is a promising sugar substitute with complex effects on the gut microbiota. While it may offer benefits in a healthy gut, preclinical evidence suggests caution in inflammatory conditions. The interplay between D-Psicose, the gut microbiota, and host signaling pathways is a rapidly evolving field of research. A deeper understanding of these interactions is essential for harnessing the full potential of D-Psicose for human health and for providing evidence-based dietary guidance. This technical guide serves as a summary of the current knowledge and a framework for future investigations in this exciting area of nutritional science and drug development.

References

- 1. Frontiers | The Role of Short-Chain Fatty Acids From Gut Microbiota in Gut-Brain Communication [frontiersin.org]

- 2. Pasteurized Akkermansia muciniphila Ameliorate the LPS-Induced Intestinal Barrier Dysfunction via Modulating AMPK and NF-κB through TLR2 in Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparative study of effect of Akkermansia muciniphila and its extracellular vesicles on toll-like receptors and tight junction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Lachnospiraceae are emerging industrial biocatalysts and biotherapeutics [frontiersin.org]

- 5. The Controversial Role of Human Gut Lachnospiraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. devtoolsdaily.com [devtoolsdaily.com]

- 8. mdpi.com [mdpi.com]

- 9. d-Allulose and erythritol increase butyrate production and impact the gut microbiota in healthy adults and adults with type-2 diabetes ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. khu.elsevierpure.com [khu.elsevierpure.com]

D-Psicose: A Comprehensive Technical Review of Safety and Toxicological Studies

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Psicose, also known as D-Allulose, is a rare sugar with growing interest as a low-calorie sugar substitute. This technical guide provides an in-depth review of the available safety and toxicological data on D-Psicose, focusing on key studies and their methodologies. The comprehensive evaluation of acute, sub-chronic, and chronic toxicity studies in animal models, alongside human clinical data, indicates a favorable safety profile. D-Psicose is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a food ingredient.[1][2] This document summarizes critical quantitative data, details experimental protocols from pivotal studies, and presents visual workflows to facilitate a thorough understanding of the safety assessment of D-Psicose.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single high-dose exposure. For D-Psicose, these studies have consistently demonstrated a very low order of acute toxicity.

Quantitative Data

| Species | Route of Administration | LD50 | Reference |

| Rat (Wistar) | Oral | 16 g/kg body weight | [3] |

Table 1: Acute Toxicity of D-Psicose. The LD50 (Lethal Dose, 50%) is the dose required to be lethal for 50% of the tested population.

Experimental Protocol: Acute Oral Toxicity Study in Rats

The protocol for determining the acute oral toxicity of D-Psicose typically follows established guidelines, such as those from the Organization for Economic Co-operation and Development (OECD).

-

Test Animals: Male Wistar rats are commonly used.[3]

-

Acclimatization: Animals are acclimatized to laboratory conditions for a period of at least one week prior to the study.

-

Housing: Rats are housed in controlled environmental conditions with a 12-hour light/dark cycle and access to standard chow and water ad libitum, except for a brief fasting period before dosing.

-

Dosing: A single high dose of D-Psicose (e.g., up to 16 g/kg body weight) is administered via oral gavage. A control group receives the vehicle (typically water).[3]

-

Observation Period: Animals are observed for clinical signs of toxicity and mortality at regular intervals for 14 days post-administration.

-

Parameters Monitored: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weights are recorded weekly.

-

Necropsy: At the end of the observation period, all animals are euthanized and subjected to a gross necropsy.

Sub-chronic and Chronic Toxicity

Repeated-dose toxicity studies are crucial for evaluating the potential adverse effects of a substance following prolonged exposure. D-Psicose has been evaluated in both 90-day (sub-chronic) and longer-term (chronic) studies in rats.

Quantitative Data

| Study Duration | Species | NOAEL | Key Findings | Reference |

| 90-Day | Rat (Wistar) | 5,000 mg/kg bw/day | No important compound-related changes. | [4] |

| 12-18 Months | Rat (Wistar) | 1,280 mg/kg bw/day (3% in diet) | No adverse effects observed. Increased relative weights of liver and kidney without pathological findings. | [3] |

Table 2: Sub-chronic and Chronic Toxicity of D-Psicose. NOAEL (No-Observed-Adverse-Effect Level) is the highest dose at which there was no statistically or biologically significant increase in the frequency or severity of adverse effects.

Experimental Protocol: 90-Day Oral Toxicity Study in Rats

-

Test Animals: Young, healthy Wistar rats are typically used.

-

Group Allocation: Animals are randomly assigned to control and treatment groups. A common design includes a control group (receiving standard diet or diet with sucrose) and multiple dose groups of D-Psicose administered in the diet.[4]

-

Diet Preparation: D-Psicose is incorporated into the standard rodent diet at various concentrations.

-

Administration: The test substance is administered daily through the diet for 90 days.

-

Observations: Daily clinical observations and weekly measurements of body weight and food consumption are performed.

-

Clinical Pathology: Towards the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are also collected for urinalysis.

-

Pathology: At termination, all animals undergo a full necropsy. Organ weights are recorded, and a comprehensive set of tissues is collected for histopathological examination.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a substance to damage genetic material. A standard battery of tests is typically required to evaluate different endpoints, including gene mutations, and structural and numerical chromosome aberrations. D-Psicose has been found to be non-genotoxic in a standard battery of tests.[1][3] While the full study reports are not publicly available, the methodologies for these standard assays are well-established.

Bacterial Reverse Mutation Assay (Ames Test)

This test evaluates the potential of a substance to induce gene mutations in bacteria.

-

Principle: Histidine-dependent strains of Salmonella typhimurium and a tryptophan-dependent strain of Escherichia coli are used. The assay detects mutations that restore the functional capability of the bacteria to synthesize the essential amino acid, allowing them to grow on a minimal medium.

-

Methodology:

-

Strains: A set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) is selected to detect different types of mutations.

-

Metabolic Activation: The assay is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of D-Psicose, a vehicle control, and positive controls in the presence and absence of the S9 mix.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

-

Incubation: Plates are incubated for 48-72 hours.

-

Evaluation: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the vehicle control.

-

In Vitro Micronucleus Assay

This assay detects damage to chromosomes or the mitotic apparatus in mammalian cells.

-

Principle: Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

-

Methodology:

-

Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes or a suitable cell line) are cultured.

-

Exposure: The cells are exposed to at least three concentrations of D-Psicose, a vehicle control, and positive controls, both with and without metabolic activation (S9).

-

Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.

-

Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain.

-

Scoring: The frequency of micronuclei in binucleated cells is determined by microscopic analysis. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a genotoxic effect.

-

In Vivo Chromosomal Aberration Assay

This test assesses the potential of a substance to induce structural chromosomal aberrations in the bone marrow cells of rodents.

-

Principle: The assay detects clastogenic effects (chromosome breakage) in the somatic cells of a living animal.

-

Methodology:

-

Test Animals: Typically, mice or rats are used.

-

Dosing: Animals are administered D-Psicose, a vehicle control, and a positive control, usually via oral gavage or intraperitoneal injection.

-

Metaphase Arrest: A spindle inhibitor (e.g., colchicine) is administered prior to euthanasia to arrest cells in metaphase.

-

Bone Marrow Collection: Bone marrow is collected from the femurs.

-

Slide Preparation: The bone marrow cells are processed to prepare chromosome spreads on microscope slides.

-

Analysis: Metaphase spreads are analyzed for structural chromosomal aberrations. The number and types of aberrations are recorded. A significant increase in the percentage of cells with aberrations in the treated groups compared to the control group indicates a clastogenic effect.

-

Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME profile of a substance is essential for interpreting toxicological data and assessing its safety.

Summary of Findings

Studies in both rats and humans have shown that D-Psicose is partially absorbed from the gastrointestinal tract and is largely excreted unchanged in the urine.[5] It is poorly metabolized and therefore contributes very little to energy intake.[5]

Experimental Protocol: ADME Study in Rats

-

Test Substance: Radiolabeled D-Psicose (e.g., ¹⁴C-labeled) is often used to facilitate tracking.

-

Administration: A single dose of labeled D-Psicose is administered to rats via oral gavage or intravenous injection.

-

Sample Collection: Blood, urine, and feces are collected at various time points. At the end of the study, tissues and organs are collected.

-

Analysis: The concentration of the radiolabel is measured in all collected samples to determine the extent and rate of absorption, the pattern of distribution, the metabolic profile, and the routes and rate of excretion.

Conclusion

References

D-Psicose (D-Allulose): A Technical Guide for Functional Food Development

Introduction

D-Psicose, also known as D-Allulose, is a rare sugar that exists in nature in very small quantities.[1][2] It is a C-3 epimer of D-fructose, meaning it shares the same chemical formula (C6H12O6) but differs in the spatial arrangement of one hydroxyl group.[3][4][5] This structural nuance is critical, as it renders D-Psicose largely non-metabolizable by the human body, positioning it as a low-calorie functional ingredient with significant potential in managing metabolic health.[3] Its functional properties, which mimic sucrose in taste and texture, combined with its physiological benefits, make it a subject of intense research and development.[5][6] This document provides a technical overview of D-Psicose, summarizing its biochemical profile, metabolic effects, relevant signaling pathways, and key experimental methodologies.

Biochemical Profile and Physicochemical Properties

D-Psicose is a ketohexose naturally found in trace amounts in foods like figs, raisins, and wheat.[5] Industrially, it is produced via the enzymatic epimerization of fructose.[6] Its key properties, compared to other common sweeteners, are summarized below.

Table 1: Comparative Properties of D-Psicose and Other Sweeteners

| Property | D-Psicose (D-Allulose) | Sucrose | D-Fructose | Erythritol |

| Chemical Formula | C6H12O6[7] | C12H22O11 | C6H12O6 | C4H10O4 |

| Molar Mass | 180.16 g/mol [7][8] | 342.30 g/mol | 180.16 g/mol | 122.12 g/mol |

| Relative Sweetness | ~70% of sucrose[2][4] | 100% (Reference) | ~120-170% of sucrose | ~60-70% of sucrose |

| Caloric Value (kcal/g) | ~0.2 - 0.4 | ~4.0 | ~4.0 | ~0.24 |

| Glycemic Index (GI) | Near Zero | ~65 | ~25 | ~0 |

| Maillard Reaction | Yes[9] | Yes | Yes | No |

| Solubility in Water | High (~1.0 kg/L )[4] | High (~2.0 kg/L ) | Very High (~4.0 kg/L )[4] | Moderate (~0.37 kg/L ) |

Physiological and Metabolic Effects

The primary interest in D-Psicose stems from its unique metabolic fate. Approximately 70-90% is absorbed in the small intestine and excreted unmetabolized in the urine, while the remainder passes to the large intestine.[1][10] This leads to several beneficial physiological effects.

D-Psicose has a negligible impact on postprandial blood glucose and insulin levels.[6][11] This is attributed to two primary mechanisms:

-

Non-metabolizable Nature: It is not utilized as an energy source.

-

Enzyme Inhibition: D-Psicose acts as an inhibitor of intestinal α-glucosidases, such as sucrase and maltase, which are responsible for digesting disaccharides.[12][13] This slows the breakdown of co-ingested carbohydrates, blunting the subsequent glucose spike.[12][13]

Table 2: Summary of Human Clinical Trial Data on Glycemic Response

| Study Parameter | Intervention | Outcome | Reference |

| Postprandial Glucose | 5g D-Psicose with a standard meal | Significantly lower blood glucose at 30 and 60 minutes post-meal (p<0.01 and p<0.05, respectively). | [11] |

| Glucose Area Under the Curve (AUC) | 5g D-Psicose with a standard meal | Significant decrease in glucose AUC (p<0.01). | [11] |

| Postprandial Glucose | 5g or 7.5g D-Psicose before 75g maltodextrin | Dose-dependent suppression of glucose levels compared to maltodextrin alone. | [14] |

Animal and human studies have demonstrated that D-Psicose can influence energy expenditure and fat metabolism, making it a potential tool for weight management.[2][15]

-

Low Caloric Load: Its caloric value is effectively zero in rats (0.007 kcal/g) and recognized as 0.4 kcal/g for labeling purposes.[16]

-

Increased Fat Oxidation: Human studies show that ingestion of D-Psicose enhances postprandial fat oxidation while decreasing carbohydrate oxidation.[14][15][17] A study observed a significant increase in the area under the curve for fat oxidation in participants who consumed 5g of D-allulose.[17]

-

Increased Energy Expenditure: D-Psicose has been shown to increase overall energy expenditure.[18]

-

Reduced Fat Accumulation: In animal models, dietary D-Psicose supplementation reduces body weight gain, abdominal fat, and hepatic lipid accumulation.[2][19][20]

Table 3: Summary of Human Clinical Trial Data on Body Composition

| Study Parameter | Intervention (12 weeks) | Outcome vs. Placebo | Reference |

| Body Fat Mass | High-dose D-Allulose (7g x 2/day) | Significant decrease. | [20] |

| Body Fat Percentage | High-dose D-Allulose (7g x 2/day) | Significant decrease. | [20] |

| Body Mass Index (BMI) | High-dose D-Allulose (7g x 2/day) | Significant decrease. | [20] |

| Abdominal Fat Area (CT Scan) | High-dose D-Allulose (7g x 2/day) | Significant decrease in total and subcutaneous fat. | [20] |

The unabsorbed portion of D-Psicose reaches the colon, where it can be fermented by the gut microbiota. However, its impact appears complex. Some studies suggest it may modulate the gut microbiome, but results can be context-dependent. For instance, one study in healthy mice showed D-Psicose could alter the microbiota, while another study found that in a mouse model of colitis, D-Psicose exacerbated the condition by altering the microbiota composition, reducing beneficial bacteria like Akkermansia and Lactobacillus, and decreasing short-chain fatty acid (SCFA) production.[1][21]

Key Signaling Pathways

D-Psicose exerts its metabolic effects by modulating several key intracellular signaling pathways, particularly in the liver and adipose tissue.

AMP-activated protein kinase (AMPK) is a central regulator of cellular energy homeostasis. Activation of AMPK promotes catabolic processes (like fat oxidation) and inhibits anabolic processes (like lipogenesis). D-Psicose has been shown to activate the AMPK pathway.[22][23][24] This activation leads to downstream effects including:

-

SIRT1 Activation: Increased AMPK activity leads to the activation of Sirtuin 1 (SIRT1), a deacetylase.[22][23]

-

PGC-1α Deacetylation: SIRT1 deacetylates and activates Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis and fatty acid oxidation.[22][23]

D-Psicose stimulates the secretion of Glucagon-like peptide-1 (GLP-1) from enteroendocrine L-cells in the gut.[25][26][27] GLP-1 is an incretin hormone that enhances glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and promotes satiety.[26] This mechanism contributes significantly to its glucose-lowering and potential anti-obesity effects.[26] Studies in rats show this stimulation is potent and long-lasting.[27]

Experimental Protocols

This protocol is a representative methodology based on published studies assessing the effect of D-Psicose on blood glucose.[11]

Objective: To determine the effect of a single oral dose of D-Psicose on postprandial glucose and insulin response in human subjects.

Design: Randomized, double-blind, placebo-controlled, crossover study.

Participants: Healthy or borderline diabetic adult subjects (n=26).[11]

Materials:

-

D-Psicose (5 g dose).

-

Placebo (e.g., sucralose or aspartame, taste-matched).

-

Standardized meal (e.g., providing 75g of available carbohydrates).

-

Venipuncture or finger-prick blood collection supplies.

-

Glucose analyzer (e.g., glucose oxidase method).

-

Insulin immunoassay kits (ELISA).

Procedure:

-

Screening: Participants are screened for inclusion/exclusion criteria (e.g., fasting glucose levels, BMI, no interfering medications).

-

Informed Consent: Obtain written informed consent.

-

Overnight Fast: Participants fast for 10-12 hours prior to the test day.

-

Baseline (T=0 min): A baseline venous or capillary blood sample is collected.

-

Intervention: Participants consume the test beverage (e.g., tea) containing either 5g D-Psicose or placebo, followed immediately by the standardized meal.

-

Postprandial Blood Sampling: Blood samples are collected at 30, 60, 90, and 120 minutes post-meal ingestion.[11]

-

Washout Period: A washout period of at least one week is implemented between test sessions.

-

Crossover: Participants who received the placebo in the first session receive the D-Psicose in the second, and vice-versa.

-

Analysis: Plasma/serum is separated and analyzed for glucose and insulin concentrations. The Area Under the Curve (AUC) for glucose and insulin is calculated using the trapezoidal rule.

This protocol is a representative methodology based on studies investigating D-Psicose's effect on adiposity in rodent models.[28][16][29]

Objective: To evaluate the effect of dietary D-Psicose supplementation on body weight, fat mass, and hepatic lipid metabolism in a diet-induced obesity model.

Design: Parallel-group, controlled study.

Animals: Male Sprague-Dawley or Wistar rats (8 weeks old).[29]

Materials:

-

Chow diet (Control).

-

High-Fat Diet (HFD, e.g., 60% kcal from fat).

-

D-Psicose powder.

-

Metabolic cages for energy expenditure analysis.

-

Equipment for tissue collection and analysis (qRT-PCR, Western blot, histology).

Procedure:

-

Acclimation: Animals are acclimated for one week on a standard chow diet.

-

Group Allocation: Animals are randomly assigned to groups (n=8/group):

-

Feeding Period: Animals are fed their respective diets for a period of 6-12 weeks. Body weight and food intake are monitored weekly.

-

Metabolic Analysis: Towards the end of the study, a subset of animals may be placed in metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and calculate the respiratory exchange ratio (RER) and energy expenditure.

-

Euthanasia and Tissue Collection: At the end of the study, animals are fasted overnight and euthanized. Blood is collected for biochemical analysis (glucose, insulin, lipids). Liver and adipose tissue (e.g., epididymal fat pads) are excised, weighed, and snap-frozen in liquid nitrogen or fixed in formalin for subsequent analysis.

-

Tissue Analysis:

-

Histology: Liver sections are stained with Oil Red O to visualize lipid accumulation.

-

Gene Expression: RNA is extracted from liver and adipose tissue to quantify the expression of genes related to lipogenesis (e.g., SREBP-1c, FAS) and fatty acid oxidation (e.g., CPT1a, PGC-1α) via qRT-PCR.

-

Protein Analysis: Protein levels and phosphorylation status (e.g., p-AMPK) are assessed via Western blotting.

-

Safety and Regulatory Status

Conclusion

D-Psicose is a promising functional food ingredient with a unique combination of sucrose-like functional properties and significant metabolic benefits. Its ability to provide sweetness with a near-zero caloric load, blunt the glycemic response to carbohydrates, and positively modulate energy metabolism positions it as a valuable tool for developing healthier food products. The underlying mechanisms, including α-glucosidase inhibition, GLP-1 stimulation, and AMPK pathway activation, provide a strong scientific basis for its application. Further research, particularly long-term human intervention studies and deeper investigation into its effects on the gut microbiome, will continue to elucidate its full potential for researchers, clinicians, and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Review: Manufacturing, and Properties of the D-Fructose Epimer D-Allulose (D-Psicose) [scirp.org]

- 4. D-Psicose - American Chemical Society [acs.org]

- 5. Psicose - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. D-PSICOSE CAS#: 551-68-8 [m.chemicalbook.com]

- 8. D-Psicose | C6H12O6 | CID 441036 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Impact of artificial sweeteners and rare sugars on the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tinus|supplement OEM|Dietary supplement|Sweetness close to sucrose, calories only 5%! Alolose: The advantage and food guide of the "new star" of artificial sweeteners — Tinus [tinusgroup.com]

- 11. Study on the postprandial blood glucose suppression effect of D-psicose in borderline diabetes and the safety of long-term ingestion by normal human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. d-Psicose Inhibits Intestinal α-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. d-Psicose Inhibits Intestinal alpha-Glucosidase and Suppresses the Glycemic Response after Ingestion of Carbohydrates in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. D-allulose may enhance energy metabolism in healthy humans [nutraingredients.com]

- 16. D-psicose is a rare sugar that provides no energy to growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. d-Allulose enhances postprandial fat oxidation in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pieronline.jp [pieronline.jp]

- 19. mdpi.com [mdpi.com]

- 20. A Preliminary Study for Evaluating the Dose-Dependent Effect of d-Allulose for Fat Mass Reduction in Adult Humans: A Randomized, Double-Blind, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. D-allulose ameliorates adiposity through the AMPK-SIRT1-PGC-1α pathway in HFD-induced SD rats - PMC [pmc.ncbi.nlm.nih.gov]